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Introduction
The GALA peptide is a synthetic, 30-amino acid amphipathic peptide meticulously designed to

mimic the fusogenic properties of viral proteins. Its sequence, rich in glutamic acid, alanine, and

leucine repeats (WEAALAEALAEALAEHLAEALAEALEALAA), confers a remarkable pH-

sensitive conformational flexibility.[1][2] At physiological pH, GALA exists in a soluble, random

coil state due to electrostatic repulsion between the deprotonated glutamic acid residues.[1]

However, in the acidic environment characteristic of endosomes (pH 5.0-6.5), the glutamic acid

residues become protonated, triggering a profound structural transition to an amphipathic α-

helix.[1][2][3] This conformational change is the linchpin of GALA's biological activity, enabling

it to interact with and disrupt lipid bilayers. This unique property has positioned GALA as a

powerful tool in drug and gene delivery, facilitating the endosomal escape of therapeutic

payloads into the cytoplasm.[1] This technical guide provides an in-depth exploration of the

core biophysical properties of GALA, complete with experimental methodologies and

quantitative data to aid researchers in harnessing its potential.

Biophysical Properties of GALA
The functionality of the GALA peptide is intrinsically linked to its biophysical characteristics,

which have been elucidated through a variety of experimental techniques.
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The most critical biophysical property of GALA is its pH-triggered conformational change. This

transition is readily quantifiable using circular dichroism (CD) spectroscopy, which measures

the differential absorption of left and right circularly polarized light by chiral molecules like

peptides.

pH
Predominant
Secondary
Structure

α-Helical
Content (%)

β-Sheet
Content (%)

Reference

7.4 Random Coil ~19 ~20 [1]

5.0 α-Helix 58 - 87 - [1]

Table 1: pH-dependent secondary structure of the GALA peptide as determined by circular

dichroism spectroscopy. The α-helical content at acidic pH can vary depending on the

experimental conditions and the presence of lipids.

Membrane Interaction and Disruption
Upon transitioning to its α-helical conformation, GALA readily inserts into lipid bilayers. This

interaction leads to membrane permeabilization and, in some cases, fusion. The efficiency of

these processes is dependent on factors such as lipid composition, peptide concentration, and

the lipid-to-peptide ratio.

The ability of GALA to disrupt membrane integrity can be quantified by monitoring the leakage

of fluorescent dyes, such as calcein, from liposomes.

Liposome
Composition

Peptide:Lipid
Molar Ratio

pH
% Calcein
Leakage

Reference

POPC 1:50 5.0

Significant

leakage

observed

[1]

POPC 1:2500 5.0
Conditions for

pore formation
[4]
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Table 2: Representative data on GALA-induced membrane leakage. The extent of leakage is

highly dependent on the specific experimental setup.

GALA can also induce the fusion of lipid vesicles, a process that can be monitored using

fluorescence resonance energy transfer (FRET) between labeled lipids, such as NBD-PE

(donor) and Rhodamine-PE (acceptor).

Donor
Liposome

Acceptor
Liposome

Peptide:Lipid
Molar Ratio

pH Observation

POPC with NBD-

PE/Rhodamine-

PE

Unlabeled POPC 1:6 7.4

Increase in NBD

fluorescence

upon mixing

Table 3: Principles of a lipid mixing assay to assess GALA's fusogenic activity. Specific

quantitative results for GALA require dedicated experimental runs.

Key Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of the GALA peptide at different pH values.

Materials:

GALA peptide stock solution (1 mg/mL in deionized water with 0.1% NH₄OH)

Phosphate buffer (5 mM phosphate, 100 mM NaF), adjusted to pH 7.0 and pH 5.0

Quartz cuvette with a 1 mm path length

Circular dichroism spectropolarimeter

Protocol:

Prepare a 0.05 mg/mL solution of GALA peptide in the desired pH buffer (pH 7.0 or pH 5.0).
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To study the interaction with lipids, prepare large unilamellar vesicles (LUVs) of the desired

composition (e.g., POPC) and add them to the peptide solution at a 50:1 lipid-to-peptide

molar ratio.

Transfer the sample to the quartz cuvette.

Acquire CD spectra from 190 to 260 nm at room temperature.

Record 10-30 scans and average them to improve the signal-to-noise ratio.

Subtract the spectrum of the buffer (and liposomes, if applicable) from the peptide spectrum

to obtain the final spectrum.

Convert the measured ellipticity (in millidegrees) to mean residue ellipticity [θ] (in

deg·cm²·dmol⁻¹).

Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-

sheet, and random coil structures.

Calcein Leakage Assay
Objective: To quantify the membrane-disrupting activity of the GALA peptide.

Materials:

Large Unilamellar Vesicles (LUVs) encapsulating 80 mM calcein (e.g., composed of POPC).

GALA peptide stock solution.

Tris buffer (10 mM Tris, 150 mM NaCl, pH 7.4).

Acidic buffer (e.g., citrate or acetate buffer, pH 5.0).

Triton X-100 (2% solution).

Fluorometer.

Protocol:
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Prepare calcein-loaded LUVs by hydrating a lipid film with calcein solution, followed by

extrusion through polycarbonate membranes (100 nm pore size).

Remove unencapsulated calcein using size-exclusion chromatography.

Dilute the calcein-loaded LUVs in the Tris buffer to a final lipid concentration of approximately

30 µM in the wells of a 96-well plate.

Add the GALA peptide to the LUV suspension at the desired peptide-to-lipid ratio.

To initiate leakage, acidify the medium to pH 5.0 by adding the acidic buffer.

Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm

and an emission wavelength of 515 nm. The fluorescence is initially quenched at high

concentrations inside the liposomes and increases upon leakage and dilution in the external

medium.

After the desired incubation time (e.g., 1 hour), add Triton X-100 to a final concentration of

0.1% to lyse all vesicles and measure the maximum fluorescence (F_max).

The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100,

where F_t is the fluorescence at a given time, and F_0 is the initial fluorescence.

Lipid Mixing Assay (FRET-based)
Objective: To assess the ability of the GALA peptide to induce membrane fusion.

Materials:

Labeled LUVs containing 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor).

Unlabeled LUVs of the same lipid composition.

GALA peptide stock solution.

HEPES buffer (10 mM HEPES, 100 mM NaCl, 0.1 mM EDTA, pH 7.4).

Acidic buffer (e.g., citrate or acetate buffer, pH 5.0).
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Fluorometer.

Protocol:

Prepare labeled and unlabeled LUVs by extrusion.

In a fluorometer cuvette, mix the labeled and unlabeled LUVs at a molar ratio of 1:6

(labeled:unlabeled) to a total lipid concentration of 70 µM in the HEPES buffer.

Add the GALA peptide to the vesicle mixture.

Record the baseline fluorescence of NBD by exciting at 465 nm and measuring the emission

at 530 nm.

Initiate fusion by adding the acidic buffer to lower the pH to 5.0.

Monitor the increase in NBD fluorescence over time. As fusion occurs, the FRET pair is

diluted in the larger membrane area, leading to a decrease in FRET efficiency and a

subsequent increase in the donor (NBD) fluorescence.

The results are typically expressed as the percentage of maximum fluorescence increase,

which can be determined by disrupting the vesicles with a detergent.

Visualizations
GALA's Mechanism of Action: Endosomal Escape
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Caption: pH-triggered conformational change and endosomal escape mechanism of the GALA
peptide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://www.benchchem.com/product/b025779?utm_src=pdf-body-img
https://www.benchchem.com/product/b025779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Peptide-Liposome Interaction
Studies
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Caption: A generalized workflow for investigating the biophysical properties of GALA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b025779#biophysical-properties-of-the-gala-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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